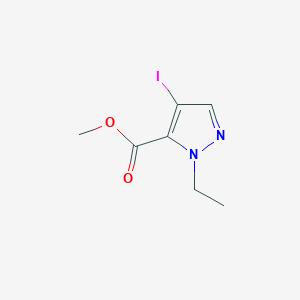

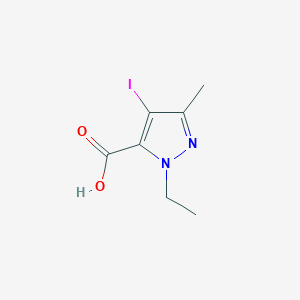

1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a reagent used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives as antivirulence agents that inhibit Staphylococcus aureus biofilm formation .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is represented by the SMILES stringCCn1nc(C)cc1C(O)=O . Its empirical formula is C7H10N2O2 and it has a molecular weight of 154.17 . Physical And Chemical Properties Analysis

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a solid with a melting point of132-145 °C . Its empirical formula is C7H10N2O2 and it has a molecular weight of 154.17 .

Applications De Recherche Scientifique

D-Amino Acid Oxidase (DAO) Inhibition

- Application : 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of D-amino acid oxidase (DAO). DAO is an enzyme involved in the metabolism of D-serine, a neurotransmitter. By inhibiting DAO, this compound may modulate neurotransmitter levels and impact neurological processes .

Tonic Pain Modulation

- Application : Research suggests that 3-Methylpyrazole-5-carboxylic acid , a close analog of our compound, specifically prevents formalin-induced tonic pain. This finding highlights its potential as an analgesic agent .

Hydrazine-Coupled Derivatives for Solubility Enhancement

- Application : Inspired by the pharmacological profiles of related compounds, researchers have synthesized hydrazine-coupled pyrazole derivatives. These derivatives incorporate different moieties to enhance solubility and interactions with biological macromolecules. Our compound could be explored similarly for improved drug delivery .

Organic Synthesis and Transforming Group

- Application : The pyrazole structure serves as both a directing and transforming group in organic synthesis. Recent research has uncovered intriguing applications of pyrazoles in various small molecules. These compounds exhibit diverse agricultural and pharmaceutical activities .

Anti-Tubercular Activity

- Application : While not directly studied for anti-tubercular activity, our compound shares structural features with other pyrazole derivatives evaluated against Mycobacterium tuberculosis. Further investigation could reveal its potential in combating tuberculosis .

Safety and Hazards

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It may cause respiratory irritation and serious eye irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mécanisme D'action

Target of Action

A similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

It’s worth noting that the compound is used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives, which are known to inhibit staphylococcus aureus biofilm formation

Biochemical Pathways

Given its potential role in inhibiting biofilm formation, it may affect pathways related to bacterial growth and colonization .

Result of Action

Its use in the synthesis of antivirulence agents suggests that it may contribute to the inhibition of bacterial biofilm formation , potentially leading to decreased bacterial virulence and increased susceptibility to antibiotics.

Propriétés

IUPAC Name |

2-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVZEKFFSHYNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride](/img/structure/B3377815.png)